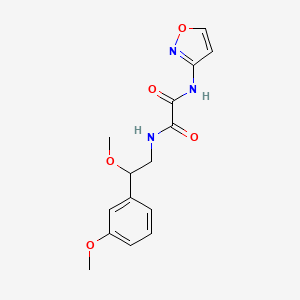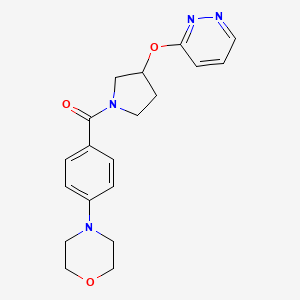
(4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring and a pyridazine ring. The pyrrolidine ring is a five-membered nitrogen heterocycle . The pyridazine ring is a six-membered ring with two nitrogen atoms . The compound also contains a morpholine ring and a methanone group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve the use of heterocyclic scaffolds . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors . The pyridazine ring can be synthesized through various methods, including the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Wissenschaftliche Forschungsanwendungen
- (4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone exhibits antimicrobial properties. Researchers have investigated its effectiveness against various pathogens, including bacteria and fungi. Further studies are needed to explore its mechanism of action and potential clinical applications .
- The compound has demonstrated antidepressant effects in preclinical studies. Its ability to modulate neurotransmitter systems warrants further investigation. Researchers are keen on understanding its impact on mood disorders and related pathways .
- Studies suggest that (4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone may have anti-hypertensive activity. It could potentially regulate blood pressure by interacting with specific receptors or pathways .
- Preliminary data indicate that this compound possesses anticancer properties. Researchers have explored its effects on cancer cell lines, tumor growth, and apoptosis. Further investigations are crucial to uncover its full potential as an anticancer agent .
- (4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone has shown promise as an antiplatelet agent. It could play a role in preventing thrombosis and related cardiovascular conditions .
- In addition to its pharmaceutical potential, this compound has been investigated as a herbicide. Its effects on plant growth and weed control are of interest to agricultural researchers .
Antimicrobial Activity
Antidepressant Potential
Anti-Hypertensive Properties
Anticancer Potential
Antiplatelet Activity
Herbicidal Applications
Eigenschaften
IUPAC Name |
(4-morpholin-4-ylphenyl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-19(15-3-5-16(6-4-15)22-10-12-25-13-11-22)23-9-7-17(14-23)26-18-2-1-8-20-21-18/h1-6,8,17H,7,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAFIPOXWADBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

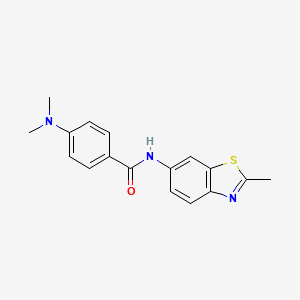
![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2739168.png)



![5-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2739173.png)
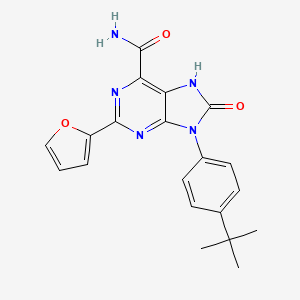

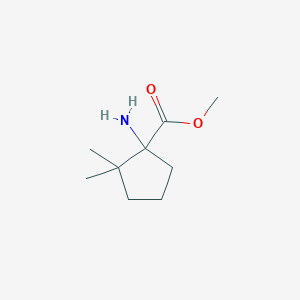
![5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole](/img/structure/B2739178.png)
![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2739181.png)

![N-(4-methoxyphenyl)-3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2739183.png)
